molecular formula C21H17F3N4O2S B2404100 2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105250-49-4

2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2404100
CAS No.: 1105250-49-4
M. Wt: 446.45
InChI Key: HRFUWRZFKVPZID-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetically designed organic compound featuring a complex molecular architecture that incorporates a thieno[3,4-c]pyrazole core. This core structure is of significant interest in medicinal chemistry and drug discovery research. The molecule is further functionalized with multiple fluorine atoms and benzamide groups, which are common pharmacophores known to influence a compound's bioavailability, metabolic stability, and binding affinity. Its specific research applications are derived from its structural features and may include investigation as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those that may qualify for duty-free status under specific regulatory frameworks for pharmaceuticals . Researchers are exploring its potential as a modulator of various enzymatic pathways, though its precise mechanism of action is subject to ongoing investigation. This product is provided for research purposes in laboratory settings only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-difluoro-N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S/c22-13-3-1-12(2-4-13)8-25-19(29)9-28-20(16-10-31-11-18(16)27-28)26-21(30)15-6-5-14(23)7-17(15)24/h1-7H,8-11H2,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFUWRZFKVPZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS Number: 1105250-49-4) is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates multiple functional groups and fluorine substituents, which may enhance its biological activity and metabolic stability.

Chemical Structure and Properties

The molecular formula of the compound is C21H17F3N4O2SC_{21}H_{17}F_{3}N_{4}O_{2}S, with a molecular weight of 446.45 g/mol. The presence of fluorine atoms is particularly noteworthy as they can significantly influence the lipophilicity and biological interactions of the compound.

Biological Activity Overview

Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazoles , including this compound, exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Bacillus subtilis . The fluorinated structure may improve binding affinity to biological targets, making it a candidate for further research in medicinal chemistry.

Antibacterial Activity

Research indicates that compounds similar to This compound demonstrate notable antibacterial properties. A study highlighted that thieno[3,4-c]pyrazole derivatives can inhibit bacterial growth effectively, suggesting that this compound could be developed into a potent antibacterial agent .

Anticancer Potential

In vitro studies have shown that various thieno[3,4-c]pyrazole derivatives exhibit antiproliferative effects against multiple cancer cell lines. For example, derivatives were tested against human bladder cancer (T-24), breast cancer (MCF-7), liver cancer (HepG2), lung adenocarcinoma (A549), and colon cancer (HT-29) cell lines. Results indicated that certain derivatives displayed broad-spectrum antitumor activity .

The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular proliferation and bacterial metabolism.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureusNot specified
AntibacterialBacillus subtilisNot specified
AnticancerT-24 (Bladder Cancer)Not specified
AnticancerMCF-7 (Breast Cancer)Not specified
AnticancerHepG2 (Liver Cancer)Not specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine and Pyrazole Cores

Compound 4 ()
  • Structure: 2-(2-((2-Aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide.
  • Key Features: Pyrimidine core, nitro group, and aminophenyl substituent.
  • Molecular Weight : 544.56 g/mol.
  • Functional Groups : Amide, nitro, pyrimidine.
  • Bioactivity : Evaluated for antioxidant and antimicrobial activities .
Example 53 ()
  • Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
  • Key Features : Pyrazolo[3,4-d]pyrimidine core, fluorinated chromene, and isopropylamide.
  • Molecular Weight : 589.1 g/mol (M+1).
  • Synthesis : Suzuki coupling and palladium-catalyzed cross-coupling .
Comparison with Target Compound
  • Similarities : Fluorinated benzamide groups, heterocyclic cores (pyrazole/pyrimidine).
  • Differences: The target compound’s thieno[3,4-c]pyrazole system is distinct from pyrimidine or chromene-based scaffolds.

Thieno-Fused Derivatives

Compound 8b ()
  • Structure: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide.
  • Key Features: Thieno[2,3-d]pyrimidine core, trifluoromethylphenoxy group.
  • Functional Groups : Amide, methoxy, trifluoromethyl.
  • Analysis : IR and NMR confirmed tautomeric stability and electronic effects of substituents .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
  • Structure : Fluorinated benzamide with dihydrothienylidene.
  • Crystallography : Single-crystal X-ray study (R factor = 0.034) confirmed planar geometry and fluorine-mediated intermolecular interactions .
Comparison with Target Compound
  • Similarities: Thieno-fused systems, fluorinated aromatic groups.

Fluorinated Benzamides with Heterocyclic Linkers

N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()
  • Structure : Thiazole core with difluorobenzyl and pivalamide groups.
  • Functional Groups : Amide, thiazole, tertiary alkyl.
  • Synthesis : Likely involves alkylation of thiazole intermediates .
Diflubenzuron ()
  • Structure: N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide.
  • Application : Insect growth regulator (chitin synthesis inhibitor).
  • Key Feature : Dichlorophenyl and difluorobenzamide motifs .
Comparison with Target Compound
  • Similarities : Fluorinated benzamide backbone.
  • Differences: The target’s thieno-pyrazole system offers a larger conjugated π-system compared to thiazole or urea-based linkers.

Analytical Techniques

  • IR Spectroscopy : Used to confirm tautomeric forms (e.g., absence of νS-H in thiones) .
  • NMR/X-ray : Critical for resolving fluorinated aromatic regions and confirming regiochemistry .

Data Table: Comparative Overview

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Bioactivity/Synthesis Insight
Target Compound Thieno[3,4-c]pyrazole 2,4-Difluorobenzamide, 4-fluorobenzyl ~550 (estimated) Amide, fluorinated aryl Potential antimicrobial (structural analogy)
Compound 4 () Pyrimidine Nitrophenyl, aminophenyl 544.56 Amide, nitro, pyrimidine Antioxidant/antimicrobial
8b () Thieno[2,3-d]pyrimidine Trifluoromethylphenoxy Not reported Amide, methoxy Antimicrobial
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl chromene, isopropyl 589.1 Amide, fluorinated heterocycle Palladium-catalyzed synthesis
Diflubenzuron () Urea linker Dichlorophenyl, difluorobenzamide 310.68 Urea, fluorinated aryl Insect growth regulator

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